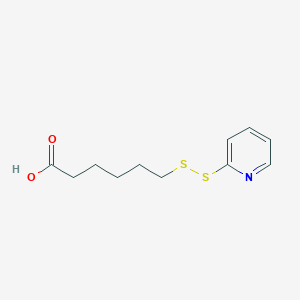
6-(Pyridin-2-yldisulfanyl)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Pyridinyldithio)hexanoic acid is an organic compound characterized by the presence of a pyridine ring attached to a hexanoic acid chain via a disulfide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Pyridinyldithio)hexanoic acid typically involves the reaction of 2-mercaptopyridine with 6-bromohexanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion of 2-mercaptopyridine attacks the bromohexanoic acid, forming the desired disulfide linkage.
Industrial Production Methods
Industrial production of 6-(2-Pyridinyldithio)hexanoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-(2-Pyridinyldithio)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
6-(2-Pyridinyldithio)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and bioconjugates.
Biology: Employed in the modification of proteins and peptides for studying protein-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 6-(2-Pyridinyldithio)hexanoic acid involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other biomolecules, leading to the formation of stable disulfide linkages. These interactions can modulate the activity and function of the target molecules, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
3-(2-Pyridyldithio)propanoic acid: Similar structure with a shorter carbon chain.
N-Succinimidyl 3-(2-pyridyldithio)propionate: Contains a succinimidyl ester group for amine-reactive crosslinking.
Uniqueness
6-(2-Pyridinyldithio)hexanoic acid is unique due to its longer carbon chain, which provides greater flexibility and spacing in crosslinking applications. This makes it particularly useful in the modification of larger biomolecules and in the development of more complex bioconjugates.
属性
分子式 |
C11H15NO2S2 |
|---|---|
分子量 |
257.4 g/mol |
IUPAC 名称 |
6-(pyridin-2-yldisulfanyl)hexanoic acid |
InChI |
InChI=1S/C11H15NO2S2/c13-11(14)7-2-1-5-9-15-16-10-6-3-4-8-12-10/h3-4,6,8H,1-2,5,7,9H2,(H,13,14) |
InChI 键 |
IGQUQSUNVWQLDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)SSCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


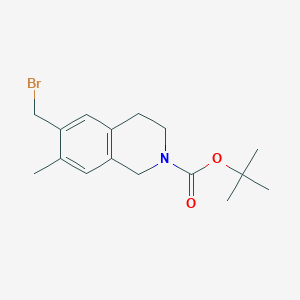
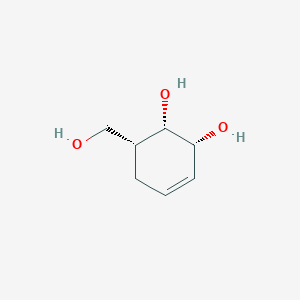
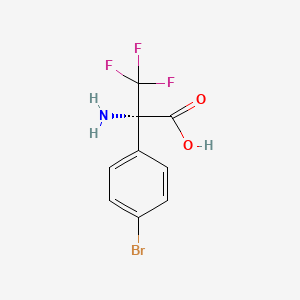
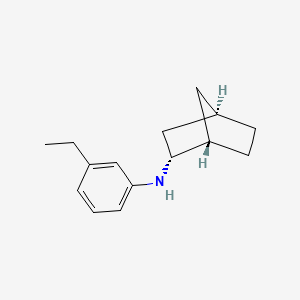
![4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13909964.png)

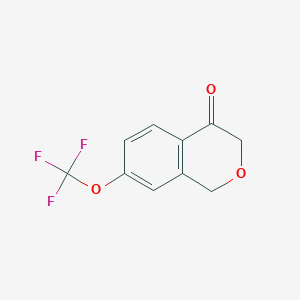
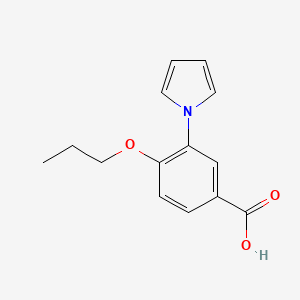
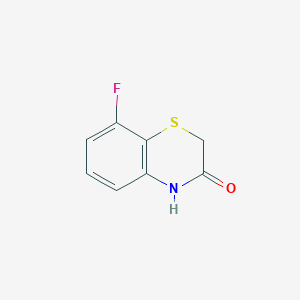
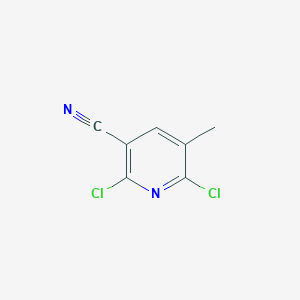
![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13909994.png)
![4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13909997.png)
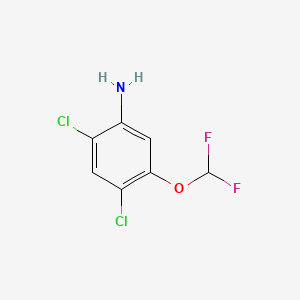
![3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13910009.png)
